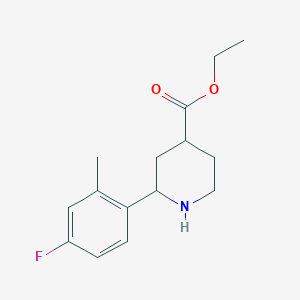

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

Description

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 4-fluoro-2-methylphenyl substituent at the 2-position of the piperidine ring and an ethyl carboxylate group at the 4-position. This structure places it within a class of molecules often explored for pharmacological activity, particularly in central nervous system (CNS) modulation and enzyme inhibition . Its synthesis typically involves multi-step reactions, such as alkylation of ethyl piperidine-4-carboxylate precursors with halogenated aromatic intermediates, as seen in analogous compounds .

Properties

CAS No. |

857357-08-5 |

|---|---|

Molecular Formula |

C15H20FNO2 |

Molecular Weight |

265.32 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3 |

InChI Key |

JTUUOODGOPSGPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Aryl Halide Coupling with Piperidine Derivatives

The synthesis involves nucleophilic substitution or cross-coupling reactions between a piperidine intermediate and a fluorinated aryl halide. This approach is inferred from analogous piperidine derivatives.

Stepwise Protocol :

- Piperidine Intermediate Preparation :

- Aryl Halide Activation :

- React 4-fluoro-2-methylphenyl bromide with a base (e.g., sodium hydride) to generate a nucleophilic aryl lithium species.

- Coupling Reaction :

Reagents and Conditions :

Method 2: Reduction of Tetrahydropyridine Derivatives

This method leverages the reduction of tetrahydropyridine intermediates to introduce the piperidine ring system.

Stepwise Protocol :

- Tetrahydropyridine Synthesis :

- Reduction to Piperidine :

Reagents and Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tetrahydropyridine Formation | 1-Methyl-4-piperidone, K₂CO₃, DMF, 80°C | 70% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, rt | 85% |

Method 3: Esterification and Fluorination

This approach involves sequential esterification and fluorination steps to introduce the carboxylate and fluorine groups.

Stepwise Protocol :

- Piperidine-Carboxylate Formation :

- React piperidine-4-carboxylic acid with ethanol in the presence of H₂SO₄ to form the ethyl ester.

- Fluorination :

Reagents and Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 90% | |

| Fluorination | KF, DMF, 100°C | 50–60% |

Critical Analysis of Methods

Comparative Efficiency

| Method | Advantages | Limitations |

|---|---|---|

| Method 1 | High regioselectivity for aryl coupling | Requires expensive palladium catalysts |

| Method 2 | Simplified reduction step | Potential for over-reduction of sensitive groups |

| Method 3 | Low-cost reagents | Moderate fluorination yields |

Optimized Conditions for Maximum Yield

- Catalyst Choice : Pd(OAc)₂ with Xantphos ligand enhances coupling efficiency in Method 1.

- Solvent Selection : DMF or THF improves solubility of intermediates in fluorination steps.

- Temperature Control : Reactions at 80–100°C optimize reaction rates without decomposition.

Data Tables and Experimental Findings

Key Challenges

- Fluorine Retention : Early-stage fluorination increases the risk of defluorination during acidic/basic conditions.

- Stereochemical Control : Piperidine ring formation requires careful control to avoid racemization.

- Purification : Crude products often require column chromatography or recrystallization for >95% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or de-fluorinated compounds.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Antibacterial Activity

Research has indicated that derivatives of piperidine compounds, including those similar to ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate, exhibit significant antibacterial properties. A study synthesized various acetamide derivatives and evaluated their effectiveness against Gram-negative bacteria. Among these derivatives, some demonstrated potent activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin . This suggests potential applications in developing new antibacterial agents.

1.2. Neuropharmacology

The compound is also being explored for its potential as a neuropharmacological agent. A related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, was identified as a potent NK(1) receptor antagonist, which plays a role in pain modulation and anxiety disorders . This highlights the potential for this compound in treating neurological conditions.

Synthetic Applications

2.1. Synthesis of Novel Compounds

this compound serves as an important intermediate in the synthesis of other biologically active compounds. For instance, it can be used to create various piperidine derivatives that have shown promise in treating inflammatory diseases by modulating soluble epoxide hydrolase (sEH) activity . The ability to modify the piperidine structure allows chemists to explore a wide range of pharmacological effects.

Case Studies and Research Findings

3.1. Antimicrobial Studies

A detailed study involving the synthesis of several derivatives from ethyl piperidin-4-carboxylate revealed that specific modifications could enhance antibacterial activity significantly. For example, compounds with different substituents on the phenyl ring were tested against multiple bacterial strains, yielding promising results for future drug development .

3.2. In Vivo Studies

In vivo studies have shown that related compounds exhibit analgesic effects and improve survival rates in models of acute pancreatitis and sepsis . This indicates that this compound could be further investigated for its therapeutic potential in inflammation-related conditions.

Data Tables

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate with structurally analogous piperidine carboxylates, focusing on substituent variations, synthetic utility, and pharmacological implications:

Table 1: Structural and Functional Comparison of Piperidine Carboxylates

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The 4-fluoro-2-methylphenyl group in the target compound introduces steric and electronic effects distinct from simpler aryl substituents (e.g., 2-fluorophenyl in ). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to non-fluorinated analogs . N1-Alkylation (e.g., 2-chloroethyl in ) increases reactivity, enabling cyclization or further functionalization, as seen in umeclidinium bromide synthesis.

Pharmacological Relevance: Thiafentanil () shares a piperidine-4-carboxylate backbone but incorporates a thiophen-2-yl group and amide substituent, highlighting how minor structural changes (e.g., aryl vs. heteroaryl groups) drastically alter bioactivity (opioid vs. unknown activity in the target compound). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is pharmacologically inert but serves as a critical precursor for bronchodilators, underscoring the utility of piperidine carboxylates in multi-step syntheses.

Safety and Handling :

- Fluorinated analogs like Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate exhibit acute oral toxicity (H302) and irritancy (H315/H319) , suggesting similar precautions are warranted for the target compound.

- Lithium piperidine-4-carboxylates (e.g., ) demonstrate hygroscopicity and sensitivity to protic solvents, necessitating anhydrous conditions during synthesis.

Biological Activity

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of analgesics and receptor interactions. This article aims to explore its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a 4-fluoro-2-methylphenyl group. The synthesis typically involves the reaction of ethyl piperidine-4-carboxylate with appropriate fluorinated phenolic derivatives under controlled conditions.

Analgesic Properties

Research indicates that compounds in the piperidine series, including those similar to this compound, exhibit significant analgesic properties. For instance, related compounds have shown high affinity for mu-opioid receptors, which are crucial for pain modulation. The IC50 values for these compounds can be remarkably low, indicating potent activity. A study highlighted that certain derivatives had an IC50 as low as for mu receptors, suggesting that this compound may exhibit similar or enhanced efficacy in pain relief compared to traditional opioids like morphine .

Anti-inflammatory Effects

In addition to analgesic properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. A related compound demonstrated significant anti-inflammatory activity in various models, showing reductions in inflammatory markers such as TNF-α and IL-6 . These findings suggest that this compound might also play a role in treating conditions characterized by inflammation.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of piperidine derivatives. Ethyl piperidin-4-carboxylate and its derivatives have shown activity against various bacterial strains. For instance, derivatives exhibited notable antibacterial effects against Gram-negative bacteria, indicating that modifications in the piperidine structure could enhance antimicrobial properties .

Case Studies and Research Findings

- Analgesic Activity Evaluation : A study evaluated the analgesic effect of a series of piperidine derivatives, including those related to this compound. Results demonstrated comparable efficacy to fentanyl in pain models, with effective doses (ED50) significantly lower than traditional analgesics .

- Inflammation Model : In an acute pancreatitis model using C57BL/6 mice, a derivative showed promising results in ameliorating pancreatic injury and reducing neutrophil infiltration. This suggests potential therapeutic applications for inflammatory diseases .

- Antibacterial Screening : A range of synthesized piperidine derivatives were tested against common bacterial pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) effective against strains like E. coli and Pseudomonas aeruginosa .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate?

Answer:

A common approach involves alkylation or substitution reactions on a piperidine-4-carboxylate scaffold. For example, ethyl isonipecotate (piperidine-4-carboxylate) can react with halogenated aromatic intermediates, such as brominated 4-fluoro-2-methylphenyl derivatives, in the presence of organic bases (e.g., LDA or DIPEA) and polar aprotic solvents (e.g., THF or DMF). Evidence from analogous syntheses (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) suggests stepwise optimization of reaction time, temperature (typically 0–60°C), and stoichiometry to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Basic: How can mass spectrometry (MS) and NMR spectroscopy be optimized for characterizing this compound?

Answer:

- MS : High-resolution LC-MS (e.g., Q-Exactive Orbitrap) can confirm molecular weight (e.g., m/z 295.13 [M+H]+ for C₁₅H₁₈FNO₂) and fragmentation pathways. Key fragments may include loss of the ethoxy group (−46 Da) or cleavage of the piperidine ring .

- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) should resolve signals for the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, split by ortho-F coupling) and piperidine protons (δ 1.5–3.5 ppm). DEPT-135 can distinguish CH₂ and CH₃ groups in the ester moiety .

Advanced: How can contradictions in spectral data between synthetic batches be resolved?

Answer:

Discrepancies may arise from stereochemical impurities or solvent residues. Strategies include:

- X-ray crystallography : Using SHELX programs to determine crystal structure and confirm regiochemistry .

- Computational validation : Density functional theory (DFT, e.g., B3LYP/6-31G*) can simulate NMR chemical shifts and compare them with experimental data to identify misassigned peaks .

- Batch comparison : Statistical analysis (e.g., PCA) of MS/MS spectra across batches to detect trace impurities .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- DFT with exact exchange : Becke’s three-parameter hybrid functional (B3LYP) accurately calculates activation energies for reactions at the piperidine nitrogen or fluorophenyl ring. For example, Fukui indices can identify electrophilic sites on the aromatic ring .

- Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., water, THF) to predict hydrolysis stability of the ester group .

Safety: What are the critical hazards and handling protocols for this compound?

Answer:

- Hazards : Potential skin/eye irritation (H315/H319) and acute toxicity (H302/H332) based on structurally similar piperidine derivatives .

- Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) .

- Storage : In airtight containers under nitrogen at −20°C to prevent ester hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing the 4-fluoro group with Cl or CF₃) and assess bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., piperidine’s nitrogen for hydrogen bonding) .

- In vitro assays : Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) with IC₅₀ determination via fluorometric assays .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC : Use a C18 column with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) and UV detection at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV or iodine vapor .

Advanced: How to address low yields in the final alkylation step of the synthesis?

Answer:

- Optimize base/solvent : Replace LDA with milder bases (e.g., K₂CO₃) in aprotic solvents (e.g., acetone) to reduce side reactions .

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.